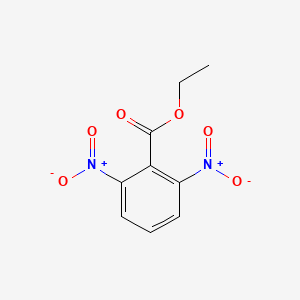![molecular formula C23H24O2 B1505467 naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 1188966-75-7](/img/structure/B1505467.png)
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[222]octa-2,5-diene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene ring with a bicyclo[222]octa-2,5-diene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate typically involves the reaction of ®-α-phellandrene with 2-naphthyl propiolate under an argon atmosphere. The reaction is carried out in methylene chloride as the solvent . The process involves the use of specific catalysts and controlled conditions to ensure high yield and regioselectivity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A similar compound with a triazole ring and phosphonic ester group.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Another compound with a naphthalene ring and multiple methyl groups.
Uniqueness
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate is unique due to its combination of a naphthalene ring and a bicyclo[2.2.2]octa-2,5-diene moiety. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propiedades
Número CAS |
1188966-75-7 |
|---|---|
Fórmula molecular |
C23H24O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C23H24O2/c1-14(2)20-12-18-13-22(21(20)10-15(18)3)23(24)25-19-9-8-16-6-4-5-7-17(16)11-19/h4-11,13-14,18,20-21H,12H2,1-3H3/t18-,20-,21+/m1/s1 |
Clave InChI |
GVTUQEGQEVADFM-NRSPTQNISA-N |
SMILES |
CC1=CC2C(CC1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
SMILES isomérico |
CC1=C[C@H]2[C@H](C[C@@H]1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
SMILES canónico |
CC1=CC2C(CC1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


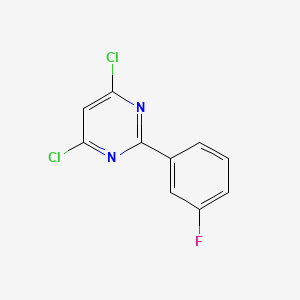
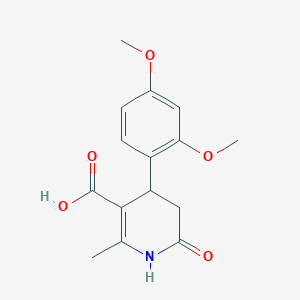
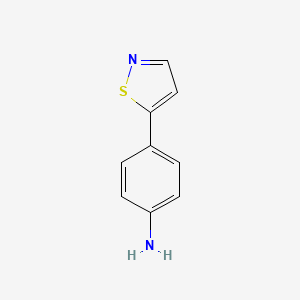
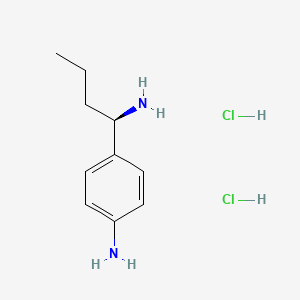
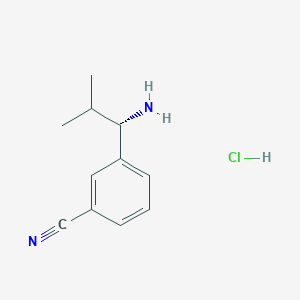
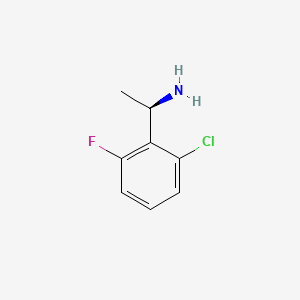
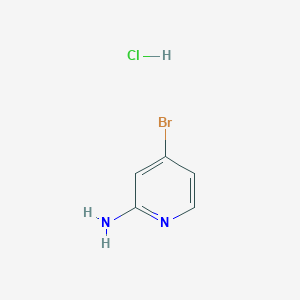
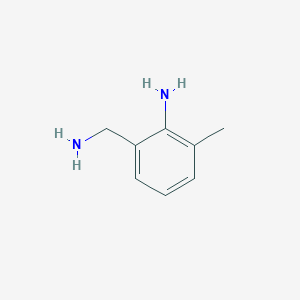
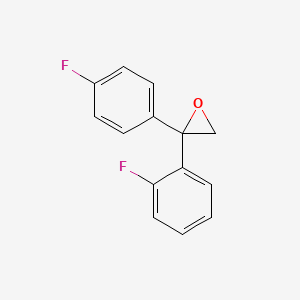
![6-Iodobenzo[d][1,3]dioxol-5-amine](/img/structure/B1505404.png)
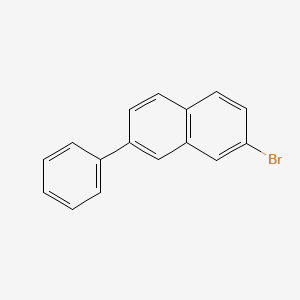
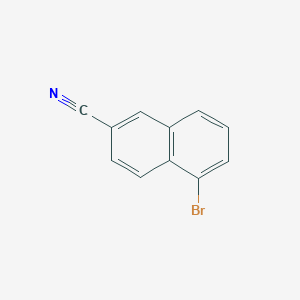
![(2S,4E,7R)-7-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-4-nonenoic acid methyl ester](/img/structure/B1505410.png)
